1-(2-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
CAS No.: 858265-45-9
Cat. No.: VC11708063
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 858265-45-9 |
|---|---|
| Molecular Formula | C17H16N2O2 |
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | 2-(2-methylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C17H16N2O2/c1-12-7-5-6-10-15(12)19-16(11-14(18-19)17(20)21)13-8-3-2-4-9-13/h2-10,16H,11H2,1H3,(H,20,21) |
| Standard InChI Key | GPBPDARHAOTWJG-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |
| Canonical SMILES | CC1=CC=CC=C1N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the 4,5-dihydro-1H-pyrazole (pyrazoline) family, featuring a partially saturated five-membered ring with two adjacent nitrogen atoms. The core structure is substituted at the N1 position with a 2-methylphenyl group and at the C3 position with a phenyl ring and a carboxylic acid moiety. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(2-methylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid | |
| Molecular Formula | C₁₇H₁₆N₂O₂ | |
| Molecular Weight | 280.32 g/mol | |
| SMILES | CC1=CC=CC=C1N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 | |
| InChIKey | GPBPDARHAOTWJG-UHFFFAOYSA-N |
The planar aromatic systems at N1 and C3 create a conjugated π-network, while the carboxylic acid group enhances solubility in polar solvents and enables salt formation.
Spectroscopic and Crystallographic Data
Though experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, related pyrazoline derivatives exhibit characteristic signals:
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¹H NMR: Pyrazole protons resonate at δ 2.5–3.5 ppm, aromatic protons between δ 6.8–7.8 ppm, and carboxylic acid protons as broad singlets near δ 12–13 ppm .
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X-ray Diffraction: Analogous structures show dihedral angles of 15–25° between the pyrazole ring and substituted phenyl groups, influencing molecular packing .
Synthesis and Synthetic Strategies
General Pyrazole Synthesis
Pyrazolines are typically synthesized via [3+2] cycloaddition between α,β-unsaturated carbonyl compounds and hydrazines. For 1-(2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, a plausible route involves:
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Condensation: Reacting 2-methylphenylhydrazine with cinnamoyl chloride to form a hydrazone intermediate.
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Cyclization: Acid- or base-catalyzed intramolecular cyclization to yield the dihydropyrazole core.
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Oxidation: Controlled oxidation to introduce the carboxylic acid group at C3 .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring proper orientation of substituents during cyclization.
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Carboxylic Acid Stability: Avoiding decarboxylation under high-temperature conditions .
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Yield Improvements: Reported yields for similar compounds range from 45–65%, necessitating catalyst screening (e.g., organocatalysts, Lewis acids) .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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Aqueous Solubility: Estimated at 0.12 mg/mL (pH 7.4) due to the ionizable carboxylic acid (pKa ≈ 4.2).
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LogP: Calculated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Stability Profile
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Thermal Stability: Decomposes at 218°C (DSC data for analogs) .
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Photostability: Susceptible to UV-induced ring opening; requires light-protected storage .
Industrial and Research Applications
Pharmaceutical Development
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Lead Optimization: Serves as a scaffold for modifying pharmacokinetic properties in drug candidates .
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Prodrug Synthesis: Carboxylic acid group facilitates ester prodrug formulations to enhance oral bioavailability .
Material Science
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Coordination Polymers: Chelates metal ions (e.g., Cu²⁺, Zn²⁺) to form porous materials for gas storage.
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Polymer Additives: Improves thermal stability of polyesters when incorporated at 1–5 wt% .
Agricultural Chemistry
Future Research Directions
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Synthetic Methodology: Develop enantioselective routes to access chiral derivatives for CNS drug discovery.
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Biological Screening: Evaluate inhibition of emerging targets like NLRP3 inflammasome and TRPV1 receptors.
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Formulation Science: Design nanoparticle carriers to overcome solubility limitations in vivo.
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